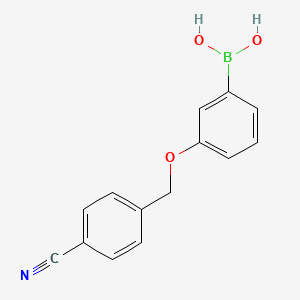

3-(4-Cyanophenylmethoxy)phenylboronic acid

Description

BenchChem offers high-quality 3-(4-Cyanophenylmethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyanophenylmethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[3-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-6-12(7-5-11)10-19-14-3-1-2-13(8-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBJLANUDYFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655852 | |

| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-72-2 | |

| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(4-Cyanophenylmethoxy)phenylboronic acid chemical properties

An In-depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic Acid: Properties, Applications, and Experimental Insights

Introduction

3-(4-Cyanophenylmethoxy)phenylboronic acid is a specialized bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a critical building block in the synthesis of complex molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation, a flexible ether linkage, and a terminal cyano group, offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and essential experimental protocols, synthesized from established chemical principles and supplier data.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a research setting.

Chemical Identity

-

Chemical Name: 3-(4-Cyanophenylmethoxy)phenylboronic acid

Physicochemical Data Summary

The physical properties of 3-(4-Cyanophenylmethoxy)phenylboronic acid are summarized in the table below. It is typically supplied as a solid, and while empirical data for properties like boiling point and density are not widely published, predictive models provide useful estimates for experimental planning.

| Property | Value | Source |

| Appearance | White powder | [2] |

| Boiling Point | 483.1 ± 55.0 °C (Predicted) | [4] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage Temperature | -20°C | [1][3] |

| Purity | Typically ≥99% | [2] |

| Solubility | Soluble in polar organic solvents like ethanol, chloroform, and dimethylformamide.[5] |

Reactivity, Stability, and Synthesis

The utility of 3-(4-Cyanophenylmethoxy)phenylboronic acid is defined by its chemical reactivity, particularly the behavior of the boronic acid functional group.

The Cornerstone of Reactivity: Suzuki-Miyaura Coupling

Phenylboronic acids are quintessential reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction is fundamental to modern synthetic chemistry for creating biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and organic electronics.[7][8]

The catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the 3-(4-cyanophenylmethoxy)phenyl group) to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

The presence of both an ether and a nitrile group is generally well-tolerated under Suzuki-Miyaura conditions, making this reagent a versatile partner for coupling with a wide array of organohalides.[7]

Stability and Storage Considerations

Boronic acids are generally stable compounds but are susceptible to certain transformations.

-

Dehydration: Phenylboronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[6] This process is reversible upon the addition of water.

-

Oxidative Instability: A known limitation of boronic acids is their susceptibility to oxidation, particularly by reactive oxygen species, which can convert the boronic acid to an alcohol (a phenol in this case).[10][11] This degradation pathway can be a concern in biological applications or under harsh reaction conditions.

-

Recommended Storage: To ensure maximum shelf-life and product integrity, 3-(4-Cyanophenylmethoxy)phenylboronic acid should be stored at -20°C in a tightly sealed container.[1] Before use, it is advisable to centrifuge the vial to ensure any material on the cap or walls is collected at the bottom.[1][3]

Plausible Synthetic Pathway

While specific vendor-proprietary synthesis methods are not published, a logical and common approach for preparing such a molecule would involve a Williamson ether synthesis. This established method provides a reliable route to forming the ether linkage.

Applications in Drug Discovery and Development

The molecular structure of 3-(4-Cyanophenylmethoxy)phenylboronic acid makes it a valuable intermediate in the synthesis of pharmacologically active compounds.

Scaffold for Biaryl Synthesis

As established, the primary application is in Suzuki-Miyaura coupling to generate biaryl compounds.[7] This structural motif is a cornerstone of modern medicinal chemistry, found in numerous approved drugs. The 3-(4-cyanophenylmethoxy)phenyl moiety can be introduced into a target molecule to modulate properties such as:

-

Potency and Selectivity: By providing a specific three-dimensional arrangement that can interact with biological targets like enzymes or receptors.

-

Pharmacokinetics: The ether linkage adds flexibility, while the overall structure influences solubility, metabolism, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Target Interactions: The cyano group can act as a hydrogen bond acceptor or a metabolic handle, providing a key interaction point with a protein active site.[12]

Potential in Targeted Drug Delivery

Phenylboronic acid (PBA) and its derivatives have gained significant attention for their ability to form reversible covalent bonds with 1,2- or 1,3-diols.[13] This unique reactivity is the basis for their use in creating "smart" drug delivery systems.

-

Sialic Acid Targeting: Many cancer cells overexpress sialic acid on their surfaces.[14] The diol structure within sialic acid can be recognized and bound by PBA moieties.[14] Therefore, incorporating 3-(4-Cyanophenylmethoxy)phenylboronic acid or similar structures into drug carriers (e.g., nanoparticles, polymers) could enable active targeting of tumor cells, increasing drug accumulation at the tumor site and reducing systemic toxicity.[14][15]

-

pH-Responsive Systems: The boronic acid-diol interaction is pH-dependent. This property can be exploited to design drug delivery systems that are stable in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic microenvironment of a tumor.[15]

Experimental Protocols and Characterization

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for coupling 3-(4-Cyanophenylmethoxy)phenylboronic acid with a generic aryl bromide (Ar-Br). Note: This is a general procedure and must be adapted and optimized for specific substrates.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-(4-Cyanophenylmethoxy)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Analytical Characterization

To confirm the identity and purity of 3-(4-Cyanophenylmethoxy)phenylboronic acid, a suite of analytical techniques would be employed:

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a distinct singlet for the two methylene protons (-O-CH₂-), and a broad singlet for the hydroxyl protons of the boronic acid group.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for all 14 carbon atoms, including the unique signal for the nitrile carbon (C≡N) typically found around 118-120 ppm.

-

FTIR Spectroscopy: Infrared analysis would confirm the presence of key functional groups: a sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch, strong C-O stretching for the ether linkage, and a broad O-H stretch for the boronic acid.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the formula C₁₄H₁₂BNO₃.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar boronic acids provide a strong basis for safe handling procedures.[16][17][18]

-

Hazard Identification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16][18]

-

First Aid:

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Conclusion

3-(4-Cyanophenylmethoxy)phenylboronic acid is a highly functionalized and valuable building block for advanced organic synthesis. Its primary role in Suzuki-Miyaura coupling enables the construction of complex biaryl systems central to drug discovery. Furthermore, the inherent properties of the phenylboronic acid moiety open avenues for its use in innovative applications such as targeted drug delivery and pH-responsive materials. A comprehensive understanding of its properties, reactivity, and safe handling is essential for any researcher aiming to leverage its synthetic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). 3-(4-CyanophenylMethoxy)phenylboronic acid CAS NO.1256355-72-2. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

PubMed. (n.d.). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery. Retrieved from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]

-

National Institutes of Health. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 3-(4-CyanophenylMethoxy)phenylboronic acid, CasNo.1256355-72-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. usbio.net [usbio.net]

- 4. 4-(3-CyanophenylMethoxy)phenylboronic acid CAS#: 1256355-78-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. japsonline.com [japsonline.com]

- 14. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic acid

CAS Number: 1256355-72-2

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-(4-Cyanophenylmethoxy)phenylboronic acid is a specialized organic compound that has emerged as a significant building block for researchers in drug discovery and materials science. Its unique trifunctional structure, incorporating a boronic acid, a phenyl ether linkage, and a terminal cyanophenyl group, offers a versatile platform for the synthesis of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. The cyanophenylmethoxy group introduces specific electronic and steric properties, and the nitrile functionality can serve as a handle for further chemical transformations or as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Cyanophenylmethoxy)phenylboronic acid is presented in Table 1. This data is crucial for designing experimental protocols, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1256355-72-2 | Internal Database |

| Molecular Formula | C₁₄H₁₂BNO₃ | Internal Database |

| Molecular Weight | 253.06 g/mol | Internal Database |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | Data not found in searches |

| Solubility | Soluble in methanol, DMF, and DMSO. Sparingly soluble in water. | Inferred from related compounds |

Synthesis and Purification: A Guided Protocol

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-Bromo-3-((4-cyanophenyl)methoxy)benzene

-

Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Add 4-(bromomethyl)benzonitrile (1.05 eq) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.

Part 2: Synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid

-

Reaction Setup: Dissolve the intermediate from Part 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78°C. Stir for 1 hour.

-

Borylation: Add trimethyl borate (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) and stir vigorously for 1-2 hours.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by forming a transient boronate ester with a diol, followed by hydrolysis.

Applications in Drug Discovery and Development

The primary application of 3-(4-Cyanophenylmethoxy)phenylboronic acid lies in its utility as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is extensively used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules[2][3].

Diagram of a General Suzuki-Miyaura Coupling Reaction

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

-

Reaction Setup: In a reaction vessel, combine 3-(4-Cyanophenylmethoxy)phenylboronic acid (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a suitable degassed solvent system, for example, a mixture of toluene and water (4:1).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

The resulting coupled products can be further elaborated, leveraging the nitrile group for transformations into amines, amides, or tetrazoles, thereby expanding the chemical space for structure-activity relationship (SAR) studies.

Analytical Characterization

The identity and purity of 3-(4-Cyanophenylmethoxy)phenylboronic acid are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons. The expected chemical shifts can be estimated based on analogous structures[4][5][6].

-

¹³C NMR: Will display distinct resonances for all carbon atoms in the molecule.

-

¹¹B NMR: A characteristic signal for the trigonal planar boronic acid will be observed, which can shift upon formation of a boronate ester.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (boronic acid), C-O (ether), and C≡N (nitrile) functional groups.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 3-(4-Cyanophenylmethoxy)phenylboronic acid is not widely available, the safety precautions can be inferred from data on similar boronic acids[7][8][9][10].

-

Hazards: Phenylboronic acids are generally considered to be of low toxicity. However, they can be irritants to the eyes, skin, and respiratory system. Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate to form boroxines.

Conclusion

3-(4-Cyanophenylmethoxy)phenylboronic acid is a valuable and versatile reagent in the medicinal chemist's toolbox. Its utility in constructing complex molecular frameworks through robust and reliable cross-coupling chemistry makes it a key intermediate in the synthesis of novel drug candidates and functional materials. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PrepChem. Synthesis of 3-benzyloxybenzeneboronic acid. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. Available at: [Link]

-

The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]

-

JUNSEI CHEMICAL CO., LTD. Safety Data Sheet - Phenylboronic acid. Available at: [Link]

-

MySkinRecipes. 3-(Benzyloxy)phenylboronic acid. Available at: [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Google Patents. US Patent - Compositions and methods for treating amyloid diseases. Available at: [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available at: [Link]

- Google Patents. US6218564B1 - Process for the preparation of substituted aromatic compounds.

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

-

ChemBK. 3-(2-CyanophenylMethoxy)phenylboronic acid. Available at: [Link]

- Google Patents. CN104788483B - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

OUCI. Expanding the medicinal chemistry synthetic toolbox. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

-

PubMed. Application of sulfoximines in medicinal chemistry from 2013 to 2020. Available at: [Link]

-

ResearchGate. ChemInform Abstract: The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Available at: [Link]

-

ResearchGate. New Opportunities for the Utilization of the Sulfoximine Group in Medicinal Chemistry from the Drug Designer's Perspective. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the medicinal chemistry synthetic toolbox [ouci.dntb.gov.ua]

- 4. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 5. 3-Cyanophenylboronic acid(150255-96-2) 1H NMR spectrum [chemicalbook.com]

- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. junsei.co.jp [junsei.co.jp]

- 10. tcichemicals.com [tcichemicals.com]

3-(4-Cyanophenylmethoxy)phenylboronic acid molecular weight

An In-Depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic Acid for Advanced Research Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Cyanophenylmethoxy)phenylboronic acid, a specialized bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline robust synthetic and purification protocols, and explore its mechanistic role in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical entity. The causality behind experimental choices is emphasized to empower researchers in their own study designs.

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids are a class of organic compounds that have garnered substantial interest in the scientific community, largely due to their unique chemical reactivity and biological applications.[1][2] The boronic acid moiety (–B(OH)₂) is a mild Lewis acid, rendering these compounds generally stable and easy to handle.[1] Their true power, however, lies in their ability to participate in a wide array of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][2]

Beyond their synthetic utility, the boronic acid group can form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems that target glycoproteins often overexpressed on the surface of cancer cells.[3][4] The introduction of a second functional group, such as the cyanophenylmethoxy moiety in 3-(4-Cyanophenylmethoxy)phenylboronic acid, creates a bifunctional linker or building block. This allows for orthogonal chemical modifications, significantly expanding its potential applications in the construction of complex molecular architectures for targeted therapies and advanced materials.[5][6]

Physicochemical Profile of 3-(4-Cyanophenylmethoxy)phenylboronic Acid

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in any research endeavor. The properties of 3-(4-Cyanophenylmethoxy)phenylboronic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BNO₃ | [7] |

| Molecular Weight | 253.06 g/mol | [7] |

| CAS Number | 1256355-72-2 | [7] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents like ethanol, chloroform, and dimethylformamide.[8] | [8] |

Note: Some properties like boiling point and density are often predicted for such specific compounds and should be experimentally verified.

Synthesis and Purification: A Validated Workflow

The synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid can be approached through several established methods for preparing substituted phenylboronic acids. A common and reliable strategy involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.[1]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid.

Detailed Experimental Protocol

This protocol describes a plausible synthesis based on standard organic chemistry techniques.

Materials:

-

3-Hydroxyphenylboronic acid

-

4-Cyanobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyphenylboronic acid (1 equivalent), 4-cyanobenzyl bromide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The choice of acetone is due to its ability to dissolve the reactants and its suitable boiling point for this reaction.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by water and then brine. The acidic wash helps to remove any unreacted basic starting materials or byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-(4-Cyanophenylmethoxy)phenylboronic acid.

Key Reactions and Mechanistic Insights

The utility of 3-(4-Cyanophenylmethoxy)phenylboronic acid as a building block is most evident in its participation in cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this context, 3-(4-Cyanophenylmethoxy)phenylboronic acid serves as the "Ar'-B(OH)₂" component, providing the 3-(4-cyanophenylmethoxy)phenyl group to be coupled with a variety of aryl or vinyl halides. The nitrile group can be retained or further transformed in subsequent synthetic steps.

Applications in Medicinal Chemistry and Drug Development

The bifunctional nature of this molecule opens up numerous possibilities in drug design and development.

-

Scaffold for Novel Therapeutics: It can serve as a central scaffold to which other pharmacophores are attached via Suzuki coupling or by modification of the nitrile group.

-

Targeted Drug Delivery: The phenylboronic acid moiety can be used to target sialic acid residues that are overexpressed on the surfaces of many cancer cells.[3][6] This allows for the targeted delivery of cytotoxic agents or imaging probes. The cyano group can act as a handle for conjugating these agents.

-

Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.[9][10] The cyanophenylmethoxy group can be tailored to enhance binding affinity and selectivity for the target enzyme.

Caption: Conceptual diagram of a drug conjugate utilizing the phenylboronic acid moiety for targeting cancer cells.

Safety and Handling

3-(4-Cyanophenylmethoxy)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] It may cause irritation to the eyes, skin, and respiratory system.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a cool, dry place away from oxidizing agents.[8]

Conclusion

3-(4-Cyanophenylmethoxy)phenylboronic acid is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura coupling, make it an excellent tool for constructing complex molecular architectures. Furthermore, the inherent ability of the phenylboronic acid moiety to interact with diols provides a strategic advantage for developing targeted therapeutic and diagnostic agents. This guide has provided the foundational knowledge and practical protocols to effectively utilize this compound in advanced research applications.

References

-

ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]

-

Maslah, T., et al. (2021). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports, 73(4), 1126-1138. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1275. Retrieved from [Link]

-

BioOrganics. (n.d.). 2-(4-Cyanophenylmethoxy)phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]

-

Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2419-2428. Retrieved from [Link]

-

Deshayes, S., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4049-4075. Retrieved from [Link]

-

Fahmi, M. Z., et al. (2015). Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery. Journal of Materials Chemistry B, 3, 5532-5542. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013. Retrieved from [Link]

-

RSC Publishing. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Chemical Biology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Medicinal Chemistry Communications, 1(3), 183-198. Retrieved from [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 3-(4-Cyanophenylmethoxy)phenylboronic acid - CAS:1256355-72-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. chembk.com [chembk.com]

- 9. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecules is paramount. Arylboronic acids are cornerstone reagents, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The target molecule of this guide, 3-(4-Cyanophenylmethoxy)phenylboronic acid, is a particularly valuable building block. It marries the reactive potential of the boronic acid moiety with a cyanophenylmethoxy group—a common structural motif in medicinal chemistry known for influencing pharmacokinetic properties. This guide moves beyond a simple recitation of steps; it provides a causal framework for the synthesis, grounded in mechanistic understanding and field-proven experience, to empower researchers to not only replicate but also adapt this protocol with confidence.

Part 1: Retrosynthetic Strategy and Mechanistic Rationale

The structure of 3-(4-Cyanophenylmethoxy)phenylboronic acid is characterized by an ether linkage. The most robust and reliable method for forming such an aryl ether bond is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 mechanism, involving a nucleophilic attack of a phenoxide ion on an alkyl halide.

Our retrosynthetic analysis, therefore, disconnects the ether bond to yield two primary synthons: a phenolic nucleophile and a benzylic electrophile.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is superior to the alternative (using 3-bromophenylboronic acid and 4-cyanobenzyl alcohol) because generating a phenoxide from 3-hydroxyphenylboronic acid is straightforward, and 4-cyanobenzyl bromide is an excellent SN2 substrate. The benzylic position stabilizes the transition state, and bromide is a superb leaving group. This choice minimizes the risk of competing elimination reactions, which can be a concern with secondary or tertiary alkyl halides.[4]

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected.

Materials and Reagents

Quantitative data for the synthesis is summarized below. It is imperative to use reagents of high purity to minimize side reactions and simplify purification.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 5.00 g | 36.25 | Nucleophile Precursor |

| 4-Cyanobenzyl bromide | C₈H₆BrN | 196.04 | 7.11 g | 36.25 | Electrophile |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.51 g | 54.38 (1.5 eq) | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~150 mL | - | Washing Agent |

Step-by-Step Synthesis Workflow

The overall workflow is depicted in the diagram below, from reaction setup to final product isolation.

Caption: Step-by-step workflow for the synthesis.

Protocol Details:

-

Reaction Setup (Formation of the Nucleophile):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid (5.00 g, 36.25 mmol) and potassium carbonate (7.51 g, 54.38 mmol).[5][6]

-

Add 100 mL of anhydrous DMF. Stir the suspension for 15-20 minutes at room temperature.

-

Causality: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form the potassium phenoxide salt. Using 1.5 equivalents ensures complete deprotonation. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and ready for the SN2 attack.[3]

-

-

Ether Formation (SN2 Reaction):

-

Add 4-cyanobenzyl bromide (7.11 g, 36.25 mmol) to the stirring suspension.

-

Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 65°C.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexane:Ethyl Acetate. The disappearance of the 4-cyanobenzyl bromide spot indicates completion.

-

Causality: Gentle heating provides the necessary activation energy for the SN2 reaction without promoting decomposition of the boronic acid.[7][8] The reaction is a classic Williamson ether synthesis, where the phenoxide displaces the bromide on the benzylic carbon.[3][4]

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 300 mL of cold deionized water. A precipitate may form.

-

Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 150 mL).

-

Causality: The initial quench in water precipitates the organic product while dissolving the inorganic salts (excess K₂CO₃, KBr byproduct) and residual DMF. The subsequent washes with water and brine are critical to remove any remaining DMF and water from the organic phase, respectively, which is essential for obtaining a dry, solid product upon solvent removal.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.

-

Purification: A Critical Step for Boronic Acids

Purifying arylboronic acids via standard silica gel chromatography can be challenging due to their polarity and tendency to form trimeric anhydrides (boroxines), which leads to streaking and poor separation.[9][10][11] For this specific molecule, recrystallization is the most effective and scalable method.

-

Recrystallization Protocol:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hexane until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry under vacuum.

-

-

Expected Outcome: This procedure typically yields 7.5 - 8.5 g (70-80%) of 3-(4-Cyanophenylmethoxy)phenylboronic acid as a white crystalline solid with >98% purity by HPLC.

Part 3: Product Characterization and Safety

3.1 Analytical Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the benzylic methylene singlet (~5.2 ppm), and the boronic acid hydroxyl protons (a broad singlet).

-

Mass Spectrometry (ESI-): Calculate the expected mass for [M-H]⁻ to confirm the molecular weight.

-

HPLC: To confirm purity, using a C18 column with a water/acetonitrile gradient.

3.2 Safety and Handling

-

3-Hydroxyphenylboronic acid: May cause skin and eye irritation. Handle with gloves and safety glasses.[12]

-

4-Cyanobenzyl bromide: Is a lachrymator and is corrosive. Always handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Potassium Carbonate: Is an irritant. Avoid creating dust.

-

DMF: Is a skin and respiratory irritant and a potential reproductive toxin. Use only in a fume hood with appropriate personal protective equipment (PPE).

Part 4: Applications in Suzuki-Miyaura Coupling

The synthesized 3-(4-Cyanophenylmethoxy)phenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions.[13][14] The presence of the boronic acid allows for the formation of a C-C bond with an aryl or vinyl halide, while the cyanophenylmethoxy tail can be used for further functionalization or to impart desired physicochemical properties to the final molecule. This makes it a highly strategic intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]

References

-

Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]

-

Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.).

-

How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health (NIH). [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]

- Process for producing phenylboronic acids and triphenylboroxines. (n.d.).

Sources

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 359410010 [thermofisher.com]

- 6. 87199-18-6|(3-Hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (3-Hydroxyphenyl)boronic acid | 3-Hydroxybenzeneboronic acid | Benzene Compounds | Ambeed.com [ambeed.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Cyanophenylmethoxy)phenylboronic acid

Abstract

3-(4-Cyanophenylmethoxy)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, often employed as a versatile building block in the synthesis of complex molecular architectures. Its utility in applications such as Suzuki-Miyaura cross-coupling reactions and as a component in chemical sensors necessitates unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We delve into the theoretical underpinnings and practical considerations for data acquisition and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The structural integrity of 3-(4-Cyanophenylmethoxy)phenylboronic acid is the foundation of its chemical reactivity and function. A thorough characterization is therefore non-negotiable. The molecule comprises three key regions, each with distinct spectroscopic signatures: the 3-substituted phenylboronic acid moiety, the para-substituted cyanophenyl ring, and the benzylic ether linkage. Understanding these components is crucial for interpreting the spectral data that follows.

Caption: Molecular Structure of 3-(4-Cyanophenylmethoxy)phenylboronic acid.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the primary check for successful synthesis. For a polar molecule like 3-(4-Cyanophenylmethoxy)phenylboronic acid, electrospray ionization (ESI) is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.

Expertise & Experience: Phenylboronic acids can be analyzed in both positive and negative ion modes.[1] Negative ion mode is often preferred as the boronic acid moiety can readily deprotonate to form a stable [M-H]⁻ adduct. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, is essential for confirming the elemental composition by providing a highly accurate mass measurement.

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂BNO₃ |

| Molecular Weight | 253.06 g/mol |

| Theoretical Exact Mass | 253.0862 Da |

| Predicted Ion (ESI-) | [M-H]⁻ |

| Predicted m/z (ESI-) | 252.0784 |

| Predicted Ion (ESI+) | [M+H]⁺ or [M+Na]⁺ |

| Predicted m/z (ESI+) | 254.0941 or 276.0761 |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of the mobile phase.[1]

-

Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

-

Mass Spectrometry: Perform analysis on an ESI-QTOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.

-

Data Analysis: Extract the ion chromatogram for the predicted m/z values. Verify that the measured accurate mass is within 5 ppm of the theoretical exact mass.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expertise & Experience: The IR spectrum of 3-(4-Cyanophenylmethoxy)phenylboronic acid is expected to be rich with information. The most telling peaks will be the sharp, strong absorption from the nitrile (C≡N) group and the broad O-H stretch from the boronic acid. The B-O stretch is also a key indicator.[2][3] The presence of these distinct peaks provides strong, confirmatory evidence of the major structural components.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3500-3200 | O-H stretch (H-bonded) | Boronic Acid (-B(OH)₂) | Broad, Strong |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2950-2850 | C-H stretch | Methylene (-CH₂-) | Medium |

| ~2230-2220 | C≡N stretch | Nitrile | Strong, Sharp |

| ~1610-1580 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1475 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1380-1310 | B-O stretch | Boronic Acid | Strong |

| ~1250-1200 | C-O stretch | Aryl Ether | Strong |

| ~850-810 | C-H out-of-plane bend | 1,4-disubstituted ring | Strong |

| ~800-750 | C-H out-of-plane bend | 1,3-disubstituted ring | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder in an agate mortar. Grind to a fine powder.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are indispensable for full characterization.

Trustworthiness: A self-validating NMR analysis relies on the consistency between ¹H and ¹³C data. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons, and the integration and multiplicities in the ¹H spectrum must align with the proposed structure. 2D NMR techniques like COSY and HSQC can be used to further confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The use of DMSO-d₆ as a solvent is recommended as it effectively solubilizes the compound and allows for the observation of exchangeable protons like the B(OH)₂ group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.00 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid are often broad and their chemical shift is concentration-dependent. |

| ~7.85 | d, J ≈ 8.4 Hz | 2H | H-c | Protons ortho to the electron-withdrawing CN group are deshielded. |

| ~7.65 | d, J ≈ 8.4 Hz | 2H | H-b | Protons meta to the CN group. |

| ~7.40 | m | 2H | H-f, H-h | Protons on the boronic acid ring, complex splitting pattern. |

| ~7.25 | t, J ≈ 7.6 Hz | 1H | H-g | Phenylboronic acid ring proton. |

| ~7.05 | d, J ≈ 7.6 Hz | 1H | H-e | Phenylboronic acid ring proton. |

| ~5.20 | s | 2H | H-a | Benzylic protons adjacent to two aromatic rings and an oxygen atom. |

Note: Letters for assignment refer to the diagram below.

Caption: Proton assignments for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-O (boronic ring) | Carbon attached to electronegative oxygen. |

| ~143.5 | C-CH₂ (cyano ring) | Quaternary carbon deshielded by ether linkage and ring. |

| ~132.5 | CH (cyano ring) | Aromatic CH ortho to CN. |

| ~130.0 | CH (boronic ring) | Aromatic CH. |

| ~128.5 | CH (cyano ring) | Aromatic CH meta to CN. |

| ~127.0 | CH (boronic ring) | Aromatic CH. |

| ~122.0 | CH (boronic ring) | Aromatic CH. |

| ~118.5 | C≡N | Nitrile carbon. |

| ~115.5 | CH (boronic ring) | Aromatic CH. |

| ~111.0 | C-CN (cyano ring) | Quaternary carbon attached to the nitrile group. |

| ~69.0 | -OCH₂- | Benzylic ether carbon. |

| Not Observed | C-B | The signal for carbon attached to boron is often broadened and may not be observed due to quadrupolar relaxation. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrated Spectroscopic Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple analyses. The workflow below illustrates the logical progression of experiments to build a complete and validated profile of the target compound.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural elucidation of 3-(4-Cyanophenylmethoxy)phenylboronic acid is systematically achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key functional groups (boronic acid, nitrile, ether), and NMR provides the definitive atomic connectivity and chemical environment. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.).

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15).

-

PMC, NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]

Sources

Solubility of 3-(4-Cyanophenylmethoxy)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Cyanophenylmethoxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Cyanophenylmethoxy)phenylboronic acid in organic solvents. While direct quantitative solubility data for this specific boronic acid is not extensively available in published literature, this document establishes a predictive framework based on the known solubility of structurally analogous phenylboronic acids. We will delve into the physicochemical properties that govern the solubility of this class of compounds, present qualitative solubility information, and provide detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories. This guide is intended to be a practical resource for scientists working with 3-(4-Cyanophenylmethoxy)phenylboronic acid in applications such as Suzuki-Miyaura cross-coupling reactions and other areas of organic synthesis and drug development.

Introduction: The Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] These reactions are fundamental in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The efficiency and success of these synthetic transformations are critically dependent on the solubility of the boronic acid starting material in the chosen reaction solvent. Poor solubility can lead to low reaction yields, difficult purification, and challenges in process scale-up.

3-(4-Cyanophenylmethoxy)phenylboronic acid is a specialized reagent that incorporates a cyanophenylmethoxy moiety, offering unique structural and electronic properties for targeted applications. Understanding its solubility is a prerequisite for its effective utilization.

Physicochemical Properties Influencing Solubility

The solubility of any compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For phenylboronic acids, the following factors are of particular importance:

-

Polarity : Phenylboronic acids are polar molecules due to the presence of the hydroxyl groups on the boron atom.[4] The polarity of the overall molecule is influenced by the substituents on the phenyl ring. The cyanophenylmethoxy group in 3-(4-Cyanophenylmethoxy)phenylboronic acid introduces additional polar and non-polar regions, which will affect its interaction with different solvents.

-

Hydrogen Bonding : The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor.[4] This capability allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

-

Crystalline Structure : The stability of the crystal lattice of the solid boronic acid must be overcome by the solute-solvent interactions for dissolution to occur. The arrangement of molecules in the solid state, influenced by factors like hydrogen bonding, can significantly impact solubility.

-

Formation of Anhydrides (Boroxines) : A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[5][6] This process is often reversible and can be influenced by temperature and the presence of water. The formation of less soluble boroxines can complicate solubility measurements and reaction kinetics.[5][6]

Qualitative Solubility Profile of Phenylboronic Acids

Based on extensive studies of phenylboronic acid and its substituted analogs, a general qualitative solubility profile can be established. This provides a strong starting point for selecting appropriate solvents for 3-(4-Cyanophenylmethoxy)phenylboronic acid.

-

High Solubility : Ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acids.[1][7][8][9]

-

Moderate Solubility : Chloroform and other polar halogenated solvents often exhibit moderate solubilizing capabilities for phenylboronic acids.[1][7][8]

-

Low to Insoluble : Non-polar hydrocarbon solvents such as hexanes and methylcyclohexane are poor solvents for phenylboronic acids.[1][7][8]

-

Water Solubility : While some simple boronic acids have limited water solubility, many arylboronic acids are poorly soluble in water.[1][10]

It is anticipated that 3-(4-Cyanophenylmethoxy)phenylboronic acid will follow a similar trend. The presence of the ether linkage and the aromatic rings suggests good solubility in polar aprotic solvents.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data for 3-(4-Cyanophenylmethoxy)phenylboronic acid, experimental determination is essential. The following section outlines a standard protocol for this purpose.

Materials and Equipment

-

3-(4-Cyanophenylmethoxy)phenylboronic acid (high purity)

-

A selection of organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane, methanol, ethanol, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solutions :

-

Add an excess amount of 3-(4-Cyanophenylmethoxy)phenylboronic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved 3-(4-Cyanophenylmethoxy)phenylboronic acid.

-

-

Calculation of Solubility :

-

The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

-

Dynamic Method (Turbidity Measurement)

An alternative method involves monitoring the dissolution of the solid as a function of temperature.

Protocol:

-

Sample Preparation : Prepare a suspension of a known concentration of 3-(4-Cyanophenylmethoxy)phenylboronic acid in the desired solvent.

-

Heating and Monitoring : Slowly heat the suspension while stirring and monitor the turbidity using a light-scattering probe.

-

Determination of Dissolution Temperature : The temperature at which the solution becomes clear (turbidity disappears) is the saturation temperature for that specific concentration.

-

Solubility Curve : By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.[1][7][8][9]

Data Presentation and Interpretation

While specific quantitative data for 3-(4-Cyanophenylmethoxy)phenylboronic acid is pending experimental determination, the following table presents representative solubility data for phenylboronic acid to illustrate the expected trends.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Relative Permittivity (Polarity) | Solubility (Qualitative) |

| Methylcyclohexane | 2.02 | Very Low[1][7][8] |

| Dipropyl ether | 3.38 | High[1][7][8] |

| Chloroform | 4.81 | Moderate[1][7][8] |

| 3-Pentanone | 17.0 | High[1][7][8] |

| Acetone | 20.7 | High[1][7][8] |

Data is for illustrative purposes based on published literature for phenylboronic acid.

Practical Implications for Synthetic Chemistry

-

Solvent Selection for Suzuki-Miyaura Reactions : The choice of solvent is critical for the success of Suzuki-Miyaura coupling. A solvent that provides good solubility for both the boronic acid and the coupling partner is ideal. Based on the expected solubility profile, ethereal solvents like THF or dioxane, and polar aprotic solvents like DMF or acetonitrile, are likely to be good candidates for reactions involving 3-(4-Cyanophenylmethoxy)phenylboronic acid.

-

Reaction Concentration and Temperature : Knowledge of the solubility at different temperatures can inform the optimal reaction concentration and temperature profile. For reactions requiring higher concentrations, a solvent with higher solubilizing power should be chosen.

-

Purification and Crystallization : Understanding the solubility in a range of solvents is crucial for developing effective purification strategies, such as crystallization and precipitation. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.

Safety Considerations

Boronic acids, including 3-(4-Cyanophenylmethoxy)phenylboronic acid, should be handled with appropriate safety precautions. They can be irritating to the eyes, skin, and respiratory system.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While direct, quantitative solubility data for 3-(4-Cyanophenylmethoxy)phenylboronic acid remains to be experimentally determined and published, a robust understanding of its likely behavior can be inferred from the extensive literature on analogous phenylboronic acids. This guide provides the theoretical framework and practical methodologies for researchers to confidently work with this compound. By understanding the key physicochemical drivers of solubility and employing the described experimental protocols, scientists can optimize reaction conditions, enhance synthetic efficiency, and accelerate their research and development efforts.

Visualizations

Figure 1: Key factors influencing the solubility of 3-(4-Cyanophenylmethoxy)phenylboronic acid in organic solvents.

Figure 2: Experimental workflow for the isothermal shake-flask method to determine solubility.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-828.

- UN Office of Scientific and Technical Information. (2010).

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Lopalco, A., et al. (2018).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

-

ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]boronic%20acid)

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.

- Adamczyk-Woźniak, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3169.

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- MDPI. (2017).

- ResearchGate. (2021).

- BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.

-

PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]

- 11. chembk.com [chembk.com]

An In-Depth Technical Guide to the Stability and Storage of 3-(4-Cyanophenylmethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, 3-(4-Cyanophenylmethoxy)phenylboronic acid is a key building block, incorporating a cyanophenylmethoxy moiety that offers unique electronic and structural properties for the synthesis of complex molecules in drug discovery and materials science. However, the utility of this valuable reagent is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of 3-(4-Cyanophenylmethoxy)phenylboronic acid, recommended storage conditions, and robust analytical methodologies for its assessment, ensuring its reliable performance in critical applications.

I. The Chemical Nature and Inherent Instabilities of Arylboronic Acids

Arylboronic acids, while generally considered bench-stable, are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is paramount to establishing effective storage and handling protocols.

Protic Deboronation: The Primary Degradation Pathway